1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives. It features a pyrimidine ring that is substituted with a cyclohexyl group and three keto groups located at positions 2, 4, and 6. Pyrimidine derivatives are recognized for their diverse biological activities and applications in medicinal chemistry, including potential uses in drug development due to their ability to interact with various biological targets.
This compound can be synthesized through various chemical methods involving cyclization reactions of appropriate precursors. The initial synthesis often involves the condensation of cyclohexylamine with malonic acid derivatives, followed by subsequent cyclization and oxidation steps under controlled conditions.
1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione is classified as a pyrimidine derivative due to its structural features. Pyrimidines are nitrogen-containing heterocycles that are fundamental in biochemistry and pharmaceuticals.
The synthesis of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves:
In an industrial context, the synthesis may be scaled up using batch or continuous processes. Key parameters such as temperature, pressure, and catalyst concentration are optimized to enhance yield and purity. The reaction conditions often include the use of acidic or basic catalysts and specific solvents to facilitate the formation of the desired product .
The molecular structure of 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione can be represented as follows:
The compound's structure can be elucidated using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into its molecular configuration and confirm its identity .
1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione can participate in several chemical reactions:
The mechanism by which 1-cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione exerts its biological effects is primarily through modulation of voltage-gated calcium channels. Research indicates that derivatives of pyrimidine-2,4,6-triones can act as activators or blockers of calcium channel subtypes in neuronal tissues. This modulation affects calcium ion influx, which is crucial for various cellular processes including neurotransmitter release and muscle contraction .
Studies have shown that these compounds can selectively influence calcium channel kinetics, leading to alterations in activation and inactivation properties. This characteristic makes them potential candidates for further investigation in neuroprotective drug development .
The compound exhibits stability under standard laboratory conditions but may undergo degradation or transformation when exposed to strong acids or bases. Its reactivity profile makes it suitable for further functionalization in synthetic organic chemistry .
1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione has several significant applications:
1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS 1015-65-2) emerged as a structurally optimized barbiturate derivative during early efforts to develop neurologically active compounds with improved selectivity profiles. Its initial identification stemmed from screening campaigns targeting voltage-gated calcium channels (VGCCs), where structurally related pyrimidine-2,4,6-triones demonstrated unexpected modulator activity. While earlier barbiturates exhibited non-selective central nervous system depression, the strategic N1-cyclohexyl substitution redirected research toward targeted neuropharmacological applications [5].
A pivotal 2014 study redefined the therapeutic potential of this chemical class by demonstrating that pyrimidine-2,4,6-trione derivatives, including close structural analogs like Cp8 (1-(3-chlorophenethyl)-3-cyclopentylpyrimidine-2,4,6-trione), function as gating modifiers rather than pore blockers of L-type calcium channels (Cav1.2 and Cav1.3). This mechanistic shift revealed their ability to slow channel activation/inactivation kinetics and enhance tail currents—properties diametrically opposed to classical inhibition. These effects occurred with both recombinant channels (tsA-201 cells) and native channels (mouse chromaffin cells), establishing their biological relevance and highlighting potential applications in conditions involving calcium dysregulation, such as Parkinson's disease pathophysiology [1].
Concurrently, independent research identified the cyclohexyl-substituted core as a potent inhibitor of protein aggregation in amyotrophic lateral sclerosis (ALS) models. Derivatives significantly reduced mutant SOD1 (G93A) aggregation in PC12-G93A-YFP cells, correlating with enhanced neuronal survival. Modifications at the N1 and N3 positions (optimizing alkyl/aryl chains) yielded compounds with 100% efficacy in protection assays and favorable blood-brain barrier penetration—critical for neurodegenerative disease applications. The consistent structure-activity relationship (SAR) across these studies confirmed the pharmacophoric importance of the bicyclic pyrimidinetrione system [5].
Table 1: Key Biomedical Applications of 1-Cyclohexylpyrimidine-2,4,6-trione Derivatives
Biological Target/Process | Derivative Substituents | Observed Activity | Research Model |
---|---|---|---|
L-type VGCCs (Cav1.2/Cav1.3) | Cyclopentyl/chlorophenethyl (Cp8) | Slowed activation/inactivation, enhanced tail currents | tsA-201 cells, mouse chromaffin cells [1] |
SOD1 protein aggregation | N1-cyclohexyl, N3-arylalkyl | Reduced mutant SOD1 aggregation, 100% cytoprotection | PC12-G93A-YFP cells |
Antioxidant pathways | C5-aminomethylene modifications | Suppression of oxidative stress-linked inflammation | Picryl chloride-induced contact hypersensitivity [5] |
Tumor proliferation | 5-Aminomethinyl derivatives (e.g., 4b) | Antineoplastic effects via undefined mechanisms | In vitro cancer models [5] |
Beyond channel modulation, the compound’s scaffold exhibits multifaceted bioactivity. Early antitumor evaluations revealed that 5-aminomethinylated derivatives (e.g., 5-aminomethylen-1-cyclohexylbarbitursäure) triggered significant antineoplastic effects, positioning them as lead structures for oncology drug discovery [5]. Furthermore, structural derivatization at C5 with antioxidative moieties (e.g., di-tert-butylphenol) conferred potent inhibitory effects on picryl chloride-induced contact hypersensitivity, directly linking redox modulation to anti-inflammatory outcomes [5].
1-Cyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione belongs to the N1-substituted barbiturate subclass, characterized by a saturated pyrimidine-2,4,6-trione core with a cyclohexyl group attached to the N1 position. Its molecular formula (C₁₀H₁₄N₂O₃) and bicyclic architecture confer distinct physicochemical properties: moderate lipophilicity (calculated LogP 0.8), low rotational bond count (1), and two hydrogen-bond acceptors/donors each. These features enhance membrane permeability while retaining solubility—critical for central nervous system bioavailability [5].
The cyclohexyl substituent induces significant conformational and electronic effects:
Table 2: Structural Features and Modifications of the Pyrimidine-2,4,6-trione Core
Structural Region | Modification Impact | Biological Consequence |
---|---|---|
N1 position | Cyclohexyl vs. cyclopentyl | Altered VGCC subtype selectivity; cyclohexyl enhances metabolic stability [1] [5] |
N3 position | Linear alkyl >3C or arylalkyl | Optimal anti-aggregation activity in ALS models; bulky groups reduce potency |
C5 position | Sp³-hybridized (alkyl) → inactive; sp² (alkenyl/aryl) → active | Critical for antioxidative and antitumor effects; electron-withdrawing aryl groups boost potency [5] |
Ring hybridization | Knoevenagel products (exocyclic double bond) | Enhanced rigidity improves target engagement kinetics [5] |
Regioselective modifications generate three principal pharmacophoric variants:
This structural plasticity establishes 1-cyclohexylpyrimidine-2,4,6-trione as a versatile scaffold capable of precise target engagement—from ion channels to protein aggregation interfaces—through rational substituent engineering.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: